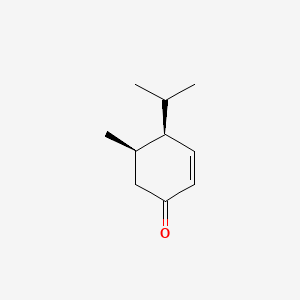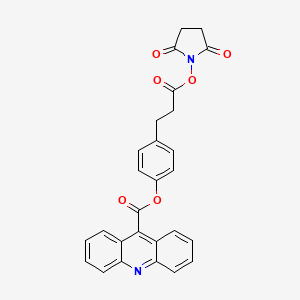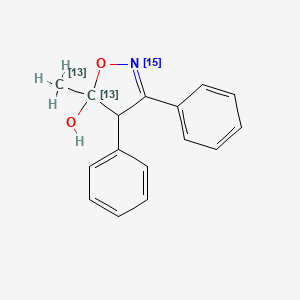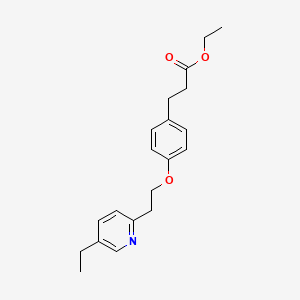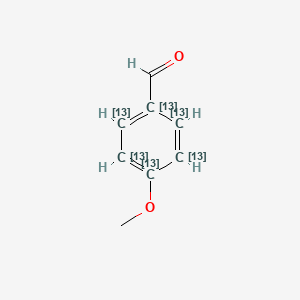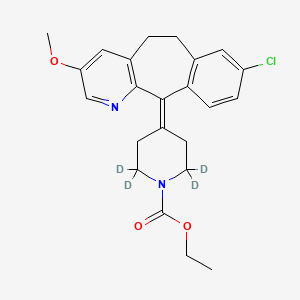
3-Methoxy Loratadine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy Loratadine-d4 is a deuterated analogue of 3-Methoxy Loratadine. It is a labeled compound where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as an inhibitor of both farnesyl protein transferase and geranylgeranyl protein transferase, which are enzymes involved in the treatment of cell-proliferative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxy Loratadine-d4 generally involves the synthesis of Loratadine-d4, followed by the substitution of a hydrogen atom with a deuterium atom at the corresponding position . The synthetic route typically includes the following steps:
Synthesis of Loratadine-d4: This involves the preparation of Loratadine with deuterium atoms replacing hydrogen atoms.
Methoxylation: The Loratadine-d4 is then methoxylated to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Dissolution and Adsorption: Crude Loratadine is dissolved in an organic solvent, and activated carbon is added to adsorb impurities.
Purification: The solution is concentrated and loaded onto a macroporous absorption resin column. It is then washed and eluted with a mixture of isopropyl alcohol and hydrochloric acid.
Crystallization: The pH of the eluent is adjusted, and the solution is cooled to crystallize the product.
Chemical Reactions Analysis
3-Methoxy Loratadine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxy Loratadine-d4 has several scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used to study metabolic pathways in vivo through stable isotope labeling.
Medicine: It is used in the treatment of cell-proliferative diseases by inhibiting farnesyl protein transferase and geranylgeranyl protein transferase.
Industry: It is used in the production of various pharmaceuticals and as a diagnostic tool in clinical settings.
Mechanism of Action
3-Methoxy Loratadine-d4 exerts its effects by inhibiting farnesyl protein transferase and geranylgeranyl protein transferase. These enzymes are involved in the post-translational modification of proteins, which is crucial for cell proliferation and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cell growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-Methoxy Loratadine-d4 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:
3-Methoxy Loratadine: The non-deuterated analogue used for similar purposes but lacks the benefits of deuterium labeling.
Loratadine-d4: Another deuterated compound used in research but without the methoxy group.
The uniqueness of this compound lies in its combination of deuterium labeling and methoxy substitution, which enhances its utility in various research applications.
Properties
IUPAC Name |
ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3/i10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQXOBEGLVYPC-MKQHWYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676016 |
Source


|
| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-87-8 |
Source


|
| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)

